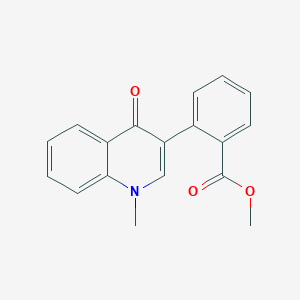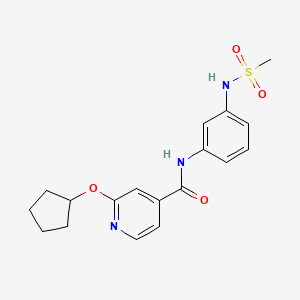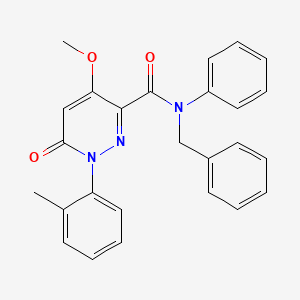
N-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate azide with an alkyne in a process known as a click reaction or Huisgen cycloaddition . The specific precursors would depend on the exact substitution pattern of the triazole ring.Molecular Structure Analysis
The molecule contains a triazole ring, which is a heterocyclic compound. It also has two phenyl rings, one of which is dimethoxy-substituted and the other is dimethyl-substituted. These groups can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-acylation. The presence of the methoxy and methyl groups on the phenyl rings may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar triazole ring and the nonpolar phenyl rings could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Novel Compound Synthesis and Pharmacological Properties
Compounds structurally related to "N-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" have been synthesized and evaluated for their pharmacological properties. For instance, certain triazole derivatives have been identified to possess valuable pharmacological properties, including anticonvulsive activity, suggesting their potential use in treating epilepsy and related conditions (Shelton, 1981).
Antitumor Activity
The synthesis and chemistry of triazene and triazole derivatives have been extensively studied for their antitumor properties. Notably, some compounds in this category have demonstrated curative activity against leukemia, potentially acting as prodrug modifications of known antitumor agents (Stevens et al., 1984).
Chemical Synthesis and Mechanistic Insights
Research has delved into the chemical synthesis processes and mechanistic insights of triazole derivatives. For example, studies have explored the synthesis of 5-hydroxy- and 5-sulfanyl-substituted triazolo[4,5-e][1,4]diazepines, showcasing the versatility of these compounds in chemical transformations (Kemskiy et al., 2018).
Application in Material Science
Triazole derivatives also find applications in material science, particularly in the construction of metal–organic frameworks (MOFs) with distinct gas sorption behaviors. These materials exhibit different framework stabilities and flexibilities, which can be tailored for specific applications, including selective sorption of gases (Chen et al., 2016).
Crystal Structure and Molecular Analysis
The detailed analysis of the crystal structures and molecular interactions of triazole derivatives provides fundamental insights into their chemical behavior and potential applications. For example, the crystal and molecular structure analysis of certain pesticides related to triazole derivatives has contributed to understanding their stability and interactions at the molecular level (Lee et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-6-8-16(10-13(12)2)24-14(3)19(22-23-24)20(25)21-15-7-9-17(26-4)18(11-15)27-5/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOPLCGSWCFZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)

![6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B2728016.png)
![6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2728017.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/no-structure.png)

![[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2728021.png)
![3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2728024.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2728025.png)